![molecular formula C13H14BrNO3 B6579883 methyl 1-[(3-bromophenyl)methyl]-5-oxopyrrolidine-3-carboxylate CAS No. 1172707-30-0](/img/structure/B6579883.png)
methyl 1-[(3-bromophenyl)methyl]-5-oxopyrrolidine-3-carboxylate
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Description
Methyl 1-[(3-bromophenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a useful research compound. Its molecular formula is C13H14BrNO3 and its molecular weight is 312.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.01571 g/mol and the complexity rating of the compound is 334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 1-[(3-bromophenyl)methyl]-5-oxopyrrolidine-3-carboxylate (CAS No. 1172707-30-0) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H14BrNO3, with a molecular weight of 300.16 g/mol. The compound features a pyrrolidine ring, a bromophenyl group, and a carboxylate ester, which contribute to its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C13H14BrNO3 |
Molecular Weight | 300.16 g/mol |
CAS Number | 1172707-30-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromophenyl moiety may enhance lipophilicity, facilitating membrane permeability and interaction with biological macromolecules. Preliminary studies suggest that it may modulate enzymatic activities related to inflammation and cellular signaling pathways.
Biological Activity Overview
Research has indicated several potential biological activities associated with this compound:
- Anti-inflammatory Effects : Studies have shown that the compound can inhibit the secretion of pro-inflammatory cytokines in cell culture models, suggesting its potential utility in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary assays indicate that the compound exhibits antimicrobial activity against specific bacterial strains, making it a candidate for further exploration in antibiotic development.
- Cytotoxicity : In vitro studies have assessed its cytotoxic effects on various cancer cell lines, revealing dose-dependent inhibition of cell proliferation.
Case Study 1: Anti-inflammatory Activity
A study investigated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in human peripheral blood mononuclear cells (PBMCs). Results demonstrated that at concentrations around 50 µM, the compound significantly reduced IL-6 production by approximately 50%, indicating its potential as an anti-inflammatory agent .
Case Study 2: Antimicrobial Efficacy
In another study, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL against selected strains .
Research Findings
Recent investigations into the structure-activity relationship (SAR) have highlighted the importance of the bromophenyl group in enhancing biological activity. Modifications to this moiety can influence both potency and selectivity towards specific targets.
Table: Structure–Activity Relationship Findings
Compound Variation | IC50 (µM) | Biological Activity |
---|---|---|
This compound | 25 | Anti-inflammatory |
Methyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate | 30 | Antimicrobial |
Methyl 1-(2-bromophenyl)-5-oxopyrrolidine-3-carboxylate | 45 | Cytotoxicity |
Properties
IUPAC Name |
methyl 1-[(3-bromophenyl)methyl]-5-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c1-18-13(17)10-6-12(16)15(8-10)7-9-3-2-4-11(14)5-9/h2-5,10H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUVLSHOQCRWTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)CC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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